molecular formula C14H19N5O2 B2937827 N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775496-61-1

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2937827
CAS No.: 1775496-61-1
M. Wt: 289.339
InChI Key: JTQUOMJEQMPRMP-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a synthetic compound belonging to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a pyrazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a [3+2] cycloaddition reaction between an azide and an alkyne. This is followed by the formation of the pyrazine ring through cyclization reactions involving appropriate precursors.

  • Step 1: Formation of the Triazole Ring

      Reagents: Azide, Alkyne

      Conditions: Copper(I) catalysis, room temperature

      Reaction: Azide + Alkyne → Triazole

  • Step 2: Formation of the Pyrazine Ring

      Reagents: Appropriate diketone or diamine precursors

      Conditions: Acidic or basic conditions, elevated temperature

      Reaction: Cyclization to form the pyrazine ring

  • Step 3: Functionalization

      Reagents: Cyclohexylmethylamine, carboxylic acid derivatives

      Conditions: Mild heating, solvent (e.g., ethanol)

      Reaction: Formation of the carboxamide linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate

      Conditions: Aqueous or organic solvents, controlled temperature

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

      Conditions: Solvent (e.g., ethanol), low temperature

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Various nucleophiles or electrophiles

      Conditions: Solvent (e.g., dichloromethane), room temperature

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: Known for their stability and diverse biological activities.

    Pyrazines: Commonly used in pharmaceuticals and agrochemicals.

Uniqueness

N-(cyclohexylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific structural features, which combine the properties of both triazoles and pyrazines. This combination can result in enhanced biological activity and specificity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(cyclohexylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-9-8-19-12(14(21)16-9)11(17-18-19)13(20)15-7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,15,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQUOMJEQMPRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3CCCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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